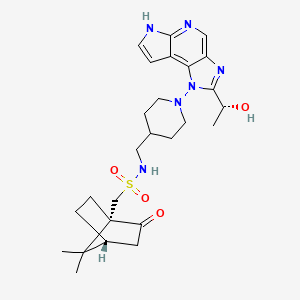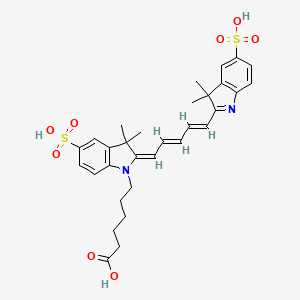
CypHer 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CypHer 5 is a pH-sensitive cyanine derivative and an environmental sensitive fluorophore. It is widely used as a pH sensor in various scientific applications, particularly in the study of lysosomal compartments . The compound has a maximal absorption at 644 nm and emission at 664 nm, making it suitable for fluorescence-based assays .
Métodos De Preparación
The synthetic route for CypHer 5 involves the preparation of a cyanine dye derivative. The compound is typically synthesized through a series of chemical reactions that include the formation of a polymethine bridge linking two heterocycles. The reaction conditions often involve the use of organic solvents and specific catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
CypHer 5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can also alter the fluorescence characteristics of this compound.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
CypHer 5 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye in various chemical assays to monitor pH changes and other chemical reactions.
Mecanismo De Acción
CypHer 5 exerts its effects through its pH-sensitive fluorescence properties. When bound to a receptor on the extracellular surface of a cell, it is essentially nonfluorescent. Upon internalization into the cell, the compound becomes fluorescent in the acidic environment of the endosomes . This property allows researchers to monitor receptor activation and trafficking in live cells. The molecular targets and pathways involved include various G protein-coupled receptors and other cell surface receptors that internalize into the endocytic pathway .
Comparación Con Compuestos Similares
CypHer 5 is unique in its pH sensitivity and fluorescence properties. Similar compounds include other cyanine dye derivatives such as:
CypHer 5E: Another pH-sensitive cyanine dye derivative with similar fluorescence properties.
Cy3 and Cy5: Commonly used cyanine dyes with different absorption and emission wavelengths, but lacking the pH sensitivity of this compound.
This compound stands out due to its specific application in monitoring pH changes in live cells and its suitability for studying receptor internalization and trafficking.
Propiedades
Fórmula molecular |
C31H36N2O8S2 |
|---|---|
Peso molecular |
628.8 g/mol |
Nombre IUPAC |
6-[(2E)-2-[(2E,4E)-5-(3,3-dimethyl-5-sulfoindol-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]hexanoic acid |
InChI |
InChI=1S/C31H36N2O8S2/c1-30(2)23-19-21(42(36,37)38)14-16-25(23)32-27(30)11-7-5-8-12-28-31(3,4)24-20-22(43(39,40)41)15-17-26(24)33(28)18-10-6-9-13-29(34)35/h5,7-8,11-12,14-17,19-20H,6,9-10,13,18H2,1-4H3,(H,34,35)(H,36,37,38)(H,39,40,41)/b8-5+,11-7+,28-12+ |
Clave InChI |
VRQVBVFJEIJSIE-QDSGXXGUSA-N |
SMILES isomérico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)N=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C |
SMILES canónico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)N=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



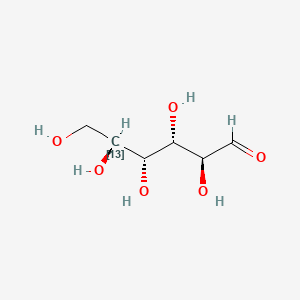
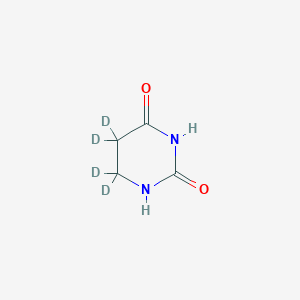
![[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate](/img/structure/B12396233.png)


![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)

![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)
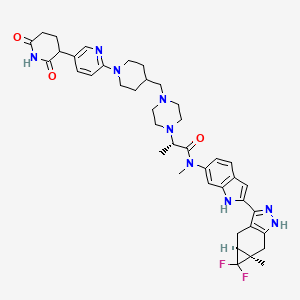
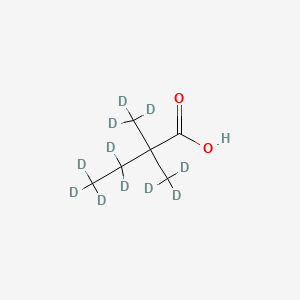
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
